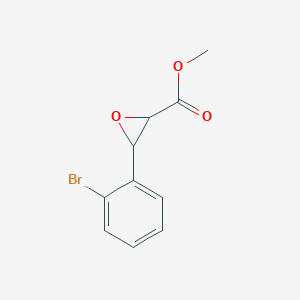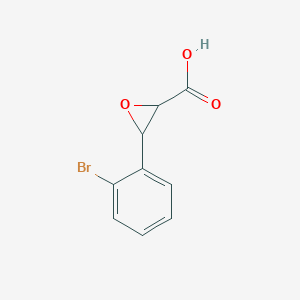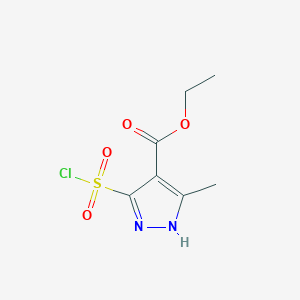
ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with an ethyl carboxylate group, a chlorosulfonyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring provides a rigid, planar core to the molecule, while the substituent groups may influence its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorosulfonyl group is a good leaving group, which could make this compound a potential electrophile in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylate and chlorosulfonyl groups could influence its solubility .Aplicaciones Científicas De Investigación
Organic Synthesis and Heterocyclic Chemistry
Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate serves as a precursor for the synthesis of diverse heterocyclic compounds, illustrating its utility in organic synthesis. The compound's reactive sites facilitate the construction of complex molecular architectures, enabling the exploration of novel chemical spaces. It has been used as a building block in the synthesis of various heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing its versatility and importance in the development of new synthetic methodologies (Gomaa & Ali, 2020).
Medicinal Chemistry and Therapeutic Applications
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their pharmacological properties. Pyrazolines, a class of compounds that can be derived from this chemical, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. These findings underline the compound's significance as a scaffold for developing potential therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Material Science and Engineering
The compound's derivatives have also found applications in materials science, particularly in the field of electrochemical technology. Ionic liquids derived from this compound and related structures have been investigated for their roles in electroplating and energy storage technologies. The development of novel chloroaluminate mixtures, for example, underscores the compound's contribution to advancing materials with potential applications in energy storage devices (Tsuda, Stafford, & Hussey, 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 3-chlorosulfonyl-5-methyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O4S/c1-3-14-7(11)5-4(2)9-10-6(5)15(8,12)13/h3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVUJZKYBUCSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




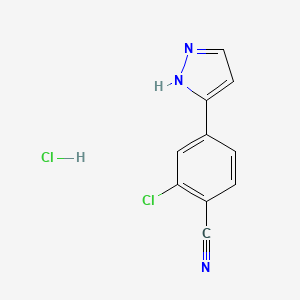

![2-{[Chloro(phenyl)acetyl]amino}benzamide](/img/structure/B3097030.png)
![(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(4-t-butylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane](/img/structure/B3097041.png)

![5-methyl-8-(2-morpholinoethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3097055.png)
![7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3097066.png)

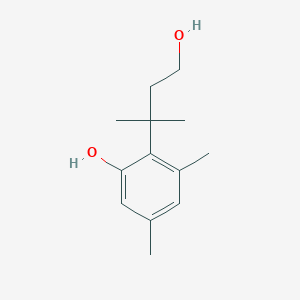
![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)
